Ohchinin Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ohchinin acetate has been identified as one of the chemical components of Melia azedarach stems, alongside other compounds such as melianin B and sendanolactone. This bioflavonoid has been recognized for its potential in various scientific applications, although its direct applications in drug use and dosages are not the focus of this summary (Suhag et al., 2000).

Synthesis Analysis

The synthesis of Ohchinin acetate is not explicitly detailed in the available literature. However, its presence in Melia azedarach suggests that its synthesis could be associated with the natural biosynthetic pathways in plants. Further research is needed to elucidate the specific synthesis methods or pathways.

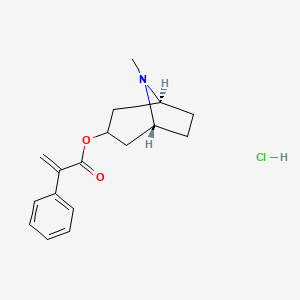

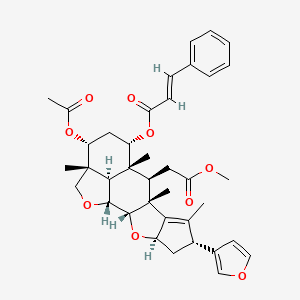

Molecular Structure Analysis

Ohchinin acetate, like other bioflavonoids, possesses a complex molecular structure that contributes to its biological activity and chemical properties. The detailed molecular structure analysis of Ohchinin acetate specifically has not been highlighted in the available references, indicating a gap in the literature that warrants further investigation.

Chemical Reactions and Properties

The chemical reactivity of Ohchinin acetate has been explored in the context of its interaction with viral proteins. It has shown potential inhibitory activity against the RNA-dependent RNA polymerase (RdRp) protein of the Japanese encephalitis virus, suggesting its capability to form stable interactions within the active site of the protein through mechanisms such as hydrogen bonding and hydrophobic interactions (Dwivedi et al., 2021).

Physical Properties Analysis

The physical properties of Ohchinin acetate, such as solubility, melting point, and molecular weight, are not explicitly discussed in the reviewed literature. These properties are crucial for understanding the compound's behavior in different environments and for its application in scientific research.

Chemical Properties Analysis

Ohchinin acetate's chemical properties, particularly its stability and reactivity, play a significant role in its biological activity. The compound's interaction with the RdRp protein highlights its potential stability within biological systems and its ability to contribute to van der Waals interactions, which are essential for the stability of docked complexes in molecular dynamics simulations (Dwivedi et al., 2021).

科学的研究の応用

Anti-inflammatory effects : A study investigated the effects of Asparagus cochinchinensis extract, which contains Ohchinin Acetate, on skin inflammation. It was found to be an effective anti-inflammatory agent in murine phorbol ester-induced dermatitis, suggesting therapeutic potential in immune-related cutaneous diseases (Lee et al., 2009).

Analytical applications : Nonaqueous capillary electrophoresis was used for the quantitative analysis of quinolizidine alkaloids, including Ohchinin Acetate, in Chinese herbs. This method proved to be rapid and easy for simultaneous determination of these compounds (Li et al., 2004).

Role in inhibiting bacterial adherence : Ethyl acetate extracts of cranberry proanthocyanidins, which include Ohchinin Acetate, showed potent activity in inhibiting the adherence of uropathogenic Escherichia coli to cellular surfaces. This suggests potential use in preventing urinary tract infections (Foo et al., 2000).

Enhancing bioactivity and bioavailability : The peracetylation of catechins, a category of compounds related to Ohchinin Acetate, was studied for its role in enhancing bioactivity and bioavailability. This process could improve the efficacy of such compounds in medical applications (Lambert et al., 2006).

Chemical composition analysis : A study on Melia azedarach stems identified various compounds including Ohchinin Acetate. This kind of analysis is crucial for understanding the chemical composition and potential applications of plant-derived substances (Suhag et al., 2000).

Safety and Hazards

特性

IUPAC Name |

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O9/c1-21-25(24-14-15-43-19-24)16-26-32(21)38(5)27(17-31(41)42-6)37(4)29(47-30(40)13-12-23-10-8-7-9-11-23)18-28(45-22(2)39)36(3)20-44-33(34(36)37)35(38)46-26/h7-15,19,25-29,33-35H,16-18,20H2,1-6H3/b13-12+/t25-,26-,27-,28-,29+,33-,34+,35-,36-,37+,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFHWXOCTSBEPC-CUNMOGCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ohchinin Acetate | |

Q & A

Q1: What is the origin of Ohchinin Acetate and what other compounds are found alongside it?

A1: Ohchinin Acetate is a limonoid primarily isolated from the fruits of the Melia azedarach tree, specifically the var. japonica Makino variety. [, ] This tree is also known to contain other bioactive compounds such as melianin B, sendanolactone, and surianol in its stem. []

Q2: Are there any studies on the biological activity or potential applications of Ohchinin Acetate?

A3: While the provided research highlights the isolation and structural characterization of Ohchinin Acetate from Melia azedarach, [, ] there's limited information on its specific biological activities or potential applications. Further research is needed to explore these aspects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。